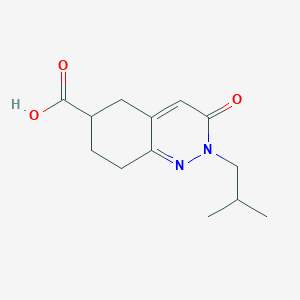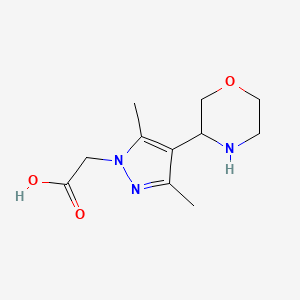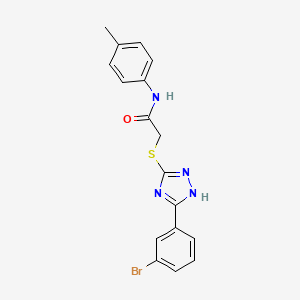
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that features a triazole ring, a bromophenyl group, and a thioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the triazole derivative with an appropriate thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, or anticancer drugs.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The triazole ring and bromophenyl group are likely key functional groups involved in its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide: Similar structure but lacks the bromine atom.
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide: Contains a chlorine atom instead of bromine.
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a different position of the methyl group on the tolyl ring.
Uniqueness
The presence of the bromine atom in 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C17H15BrN4OS |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-5-7-14(8-6-11)19-15(23)10-24-17-20-16(21-22-17)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Clave InChI |
CPPWEHJZDNQUKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


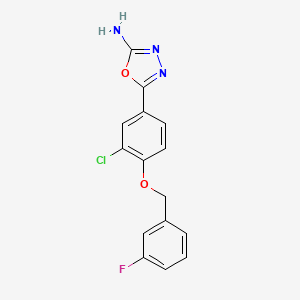
![7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11778175.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
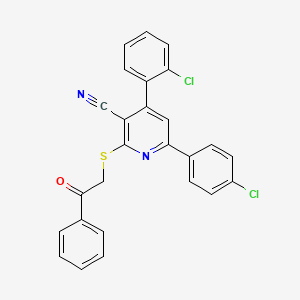
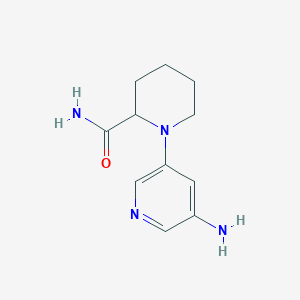
![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)



![tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B11778222.png)
![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)
